molecular formula C21H18FNO2S3 B11180413 (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone

(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone

Cat. No.: B11180413
M. Wt: 431.6 g/mol
InChI Key: OWUZBCQPAOPQPB-UHFFFAOYSA-N
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Description

The compound (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline core, a thioxo group, and a fluorophenyl moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, ethoxy compounds, and fluorophenyl reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The ethoxy and fluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in drug development for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The thioxo group and quinoline core may interact with enzymes or receptors, leading to various biological effects. The fluorophenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-chlorophenyl)methanone
  • (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-bromophenyl)methanone

Uniqueness

The presence of the fluorophenyl group in (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone makes it unique compared to its analogs with different halogen substitutions. The fluorine atom can significantly influence the compound’s chemical and biological properties, including its reactivity, stability, and biological activity.

Properties

Molecular Formula

C21H18FNO2S3

Molecular Weight

431.6 g/mol

IUPAC Name

(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C21H18FNO2S3/c1-4-25-12-9-10-16-14(11-12)17-18(27-28-20(17)26)21(2,3)23(16)19(24)13-7-5-6-8-15(13)22/h5-11H,4H2,1-3H3

InChI Key

OWUZBCQPAOPQPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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